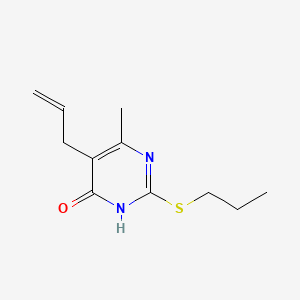

5-allyl-6-methyl-2-(propylsulfanyl)-4-pyrimidinol

Description

Properties

IUPAC Name |

4-methyl-5-prop-2-enyl-2-propylsulfanyl-1H-pyrimidin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2OS/c1-4-6-9-8(3)12-11(13-10(9)14)15-7-5-2/h4H,1,5-7H2,2-3H3,(H,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXTJCJCLZSEHFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC1=NC(=C(C(=O)N1)CC=C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-allyl-6-methyl-2-(propylsulfanyl)-4-pyrimidinol typically involves the alkylation of 5-allyl-6-methyl-2-thiouracil. This can be achieved by reacting 5-allyl-6-methyl-2-thiouracil with propyl bromide under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the alkylation process .

Industrial Production Methods

While specific industrial production methods for 5-allyl-6-methyl-2-(propylsulfanyl)-4-pyrimidinol are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Allyl-6-methyl-2-(propylsulfanyl)-4-pyrimidinol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, converting the compound into its corresponding alcohol or amine derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

Substitution: Sodium hydroxide, potassium carbonate, various alkyl halides.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols, amines.

Substitution: Various substituted pyrimidines depending on the nucleophile used.

Scientific Research Applications

Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-allyl-6-methyl-2-(propylsulfanyl)-4-pyrimidinol involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit enzymes involved in DNA replication or repair, making it a potential anticancer agent. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues of Pyrimidine Derivatives

The table below compares 5-allyl-6-methyl-2-(propylsulfanyl)-4-pyrimidinol with structurally related pyrimidine-based compounds:

Key Observations

Substituent Effects on Lipophilicity: The propylsulfanyl group at position 2 is a common feature in multiple compounds (target compound, ). In contrast, the phenyl group in the compound from introduces aromaticity, which may enhance π-π stacking interactions in biological targets .

Functional Group Impact on Reactivity and Solubility: The hydroxyl group at position 4 (target compound, ) contributes to hydrogen-bonding capacity, which is critical for enzyme inhibition (e.g., α-glucosidase inhibitors in ) . The chloro substituent in 5-amino-6-chloro-2-(propylsulfanyl)pyrimidin-4-ol () may enhance electrophilicity, facilitating nucleophilic substitution reactions during synthesis .

acarbose IC₅₀ = 40.06 μg/mL). This suggests that the propylsulfanyl group could synergize with heterocyclic cores to enhance enzyme binding . The dione structure in ’s compound may confer metabolic stability, a desirable trait in drug development .

Biological Activity

5-Allyl-6-methyl-2-(propylsulfanyl)-4-pyrimidinol is a heterocyclic compound belonging to the pyrimidine family, characterized by its unique structure that includes an allyl group at the 5-position, a methyl group at the 6-position, and a propylsulfanyl substituent at the 2-position. Its molecular formula is with a molar mass of approximately 224.32 g/mol. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

The biological activity of 5-allyl-6-methyl-2-(propylsulfanyl)-4-pyrimidinol is primarily attributed to its interaction with various molecular targets. Preliminary studies suggest that it may inhibit specific enzymes involved in nucleic acid synthesis and cellular metabolism, potentially serving as an anticancer agent. The compound's mechanism may involve:

- Inhibition of DNA replication: By targeting enzymes critical for DNA synthesis, it could disrupt cancer cell proliferation.

- Antimicrobial effects: Similar compounds have shown significant inhibition against various bacterial strains, suggesting a broad-spectrum antimicrobial potential.

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of this compound:

-

Antimicrobial Activity:

- Compounds structurally similar to 5-allyl-6-methyl-2-(propylsulfanyl)-4-pyrimidinol exhibit significant inhibition against various bacterial strains, indicating potential as an antimicrobial agent.

- Anticancer Potential:

- Pharmacological Profiles:

Comparative Analysis

A comparison with similar compounds reveals unique aspects of 5-allyl-6-methyl-2-(propylsulfanyl)-4-pyrimidinol:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-Allyl-2-amino-6-methylpyrimidin-4-ol | Amino group at position 2 | Exhibits different biological activity profiles |

| 5-Allyl-6-methyl-2-(butylsulfanyl)-4-pyrimidinol | Butyl instead of propyl | Potentially different solubility and reactivity |

| 5-Allyl-6-methylpyrimidin-4-thiol | Thiol functional group | May have distinct redox properties |

This table illustrates how the presence of specific substituents can influence the biological activity and pharmacological applications of pyrimidine derivatives.

Antimicrobial Activity Study

In a study published in Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of several pyrimidine derivatives, including 5-allyl-6-methyl-2-(propylsulfanyl)-4-pyrimidinol. The results indicated that this compound demonstrated significant inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.

Anticancer Efficacy Research

A separate investigation focused on the anticancer properties of this compound against various cancer cell lines. The study found that treatment with 5-allyl-6-methyl-2-(propylsulfanyl)-4-pyrimidinol led to a dose-dependent decrease in cell viability, suggesting its potential as a therapeutic agent in cancer treatment .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-allyl-6-methyl-2-(propylsulfanyl)-4-pyrimidinol, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound’s synthesis typically involves nucleophilic substitution at the pyrimidine core, with allyl and propylsulfanyl groups introduced via alkylation or thiolation. Key steps include:

- Thiolation : Reacting 2-chloro-4-pyrimidinol derivatives with propane thiol under basic conditions (e.g., K₂CO₃ in DMF at 80°C) .

- Allylation : Using allyl bromide with a phase-transfer catalyst (e.g., tetrabutylammonium bromide) to enhance regioselectivity .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol/water mixtures improves purity (>95% by HPLC) .

Q. How is the structural integrity of 5-allyl-6-methyl-2-(propylsulfanyl)-4-pyrimidinol confirmed in academic research?

- Methodological Answer : Multimodal characterization is essential:

- X-ray crystallography : Resolves bond lengths and angles (e.g., C–S bond at ~1.78 Å in sulfanyl derivatives) to confirm substitution patterns .

- NMR spectroscopy : Key signals include δ 1.6–1.8 ppm (propyl CH₂), δ 5.2–5.8 ppm (allyl protons), and δ 8.1 ppm (pyrimidine H-5) .

- Mass spectrometry : ESI-MS in positive ion mode typically shows [M+H]⁺ peaks matching theoretical molecular weight .

Q. What solvents and pH conditions are optimal for studying the compound’s stability in vitro?

- Methodological Answer : Stability assays recommend:

- Solvents : DMSO for stock solutions (≤10 mM), diluted in PBS (pH 7.4) for biological studies. Avoid prolonged exposure to chlorinated solvents (risk of sulfanyl group oxidation) .

- pH stability : The compound degrades at pH <3 (acidic cleavage of allyl group) and pH >10 (sulfanyl-thiolate tautomerism). Buffers like ammonium acetate (pH 6.5) are ideal for storage .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound and its analogs?

- Methodological Answer : Discrepancies often arise from structural analogs with minor substitutions. Strategies include:

- Comparative SAR studies : Test derivatives (e.g., replacing propylsulfanyl with methylthio or phenylsulfanyl) to isolate functional group contributions .

- Assay standardization : Use consistent cell lines (e.g., HEK293 for receptor binding) and controls (e.g., pyrimidine scaffold inhibitors) to minimize variability .

Q. What computational approaches predict the compound’s polymorphism and crystallographic packing?

- Methodological Answer :

- DFT calculations : Gaussian09 with B3LYP/6-31G* basis set models molecular electrostatic potential, identifying hydrogen-bonding sites critical for crystal packing .

- Polymorph prediction : Mercury CSD software analyzes analogous structures (e.g., 6-methylsulfanyl-pyrimidines) to forecast P2₁/c or P-1 space groups .

Q. How does the allyl group influence the compound’s reactivity in click chemistry or photochemical applications?

- Methodological Answer : The allyl moiety enables:

- Thiol-ene reactions : UV-initiated (365 nm) coupling with thiolated biomolecules (e.g., PEG-SH) for drug conjugate synthesis .

- Oxidative susceptibility : Monitor via cyclic voltammetry (oxidation peak at +1.2 V vs. Ag/AgCl) to assess stability in redox environments .

Q. What strategies mitigate challenges in scaling up synthesis while maintaining enantiopurity (if applicable)?

- Methodological Answer : Although the compound lacks chiral centers, impurities from allyl isomerization require:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.